molecular formula C15H25N3 B11801965 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

Cat. No.: B11801965
M. Wt: 247.38 g/mol
InChI Key: VHIVCMJANKOBQQ-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are common structures in organic chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the coupling of the two heterocyclic rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the purification of intermediates through techniques such as crystallization or chromatography to ensure high purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: This compound shares a similar structure but has a phenyl group instead of the trimethyl group.

    Piperidine derivatives: Compounds like piperidine and its various substituted forms are structurally related and often exhibit similar chemical properties.

Uniqueness

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct pharmacological or chemical properties. Its combination of a piperidine and pyridine ring makes it a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-10-12(2)15(16-11-13)17(3)4/h10-11,14H,5-9H2,1-4H3

InChI Key

VHIVCMJANKOBQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C(=C2)C)N(C)C

Origin of Product

United States

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